METHYL 1-[3-(ANILINOCARBONYL)-2-OXO-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE
Overview
Description
Methyl 1-[3-(anilinocarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]cyclohexanecarboxylate is an organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its complex structure, which includes a chromenone core, an anilinocarbonyl group, and a cyclohexanecarboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[3-(ANILINOCARBONYL)-2-OXO-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group is introduced via a nucleophilic substitution reaction, where aniline reacts with an acyl chloride derivative of the chromenone.
Cyclohexanecarboxylate Addition: The final step involves the esterification of the chromenone derivative with cyclohexanecarboxylic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(anilinocarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 1-[3-(anilinocarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 1-[3-(ANILINOCARBONYL)-2-OXO-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[3-(anilinocarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]benzoate
- Methyl 1-[3-(anilinocarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]acetate
- Methyl 1-[3-(anilinocarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]propanoate
Uniqueness
Methyl 1-[3-(anilinocarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]cyclohexanecarboxylate is unique due to its specific structural features, such as the cyclohexanecarboxylate moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, stability, and biological activity profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 1-[2-oxo-3-(phenylcarbamoyl)-3,4-dihydrochromen-4-yl]cyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-29-23(28)24(14-8-3-9-15-24)20-17-12-6-7-13-18(17)30-22(27)19(20)21(26)25-16-10-4-2-5-11-16/h2,4-7,10-13,19-20H,3,8-9,14-15H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGHTMZVIAXLRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C2C(C(=O)OC3=CC=CC=C23)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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